(Z)-2-(3,4-Dihydro-2H-pyrrol-5-yl)ethenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H9NO |
|---|---|
Molecular Weight |
111.14 g/mol |
IUPAC Name |
(2E)-2-pyrrolidin-2-ylideneacetaldehyde |
InChI |
InChI=1S/C6H9NO/c8-5-3-6-2-1-4-7-6/h3,5,7H,1-2,4H2/b6-3+ |
InChI Key |
CHGNGCWTVFPLTR-ZZXKWVIFSA-N |
Isomeric SMILES |
C1C/C(=C\C=O)/NC1 |
Canonical SMILES |
C1CC(=CC=O)NC1 |
Origin of Product |
United States |
Synthetic Methodologies for Z 2 3,4 Dihydro 2h Pyrrol 5 Yl Ethenol
Retrosynthetic Analysis and Strategic Disconnections
A logical retrosynthetic analysis of (Z)-2-(3,4-Dihydro-2H-pyrrol-5-yl)ethenol suggests two primary strategic disconnections. The most apparent disconnection is at the C-C double bond of the ethenol moiety, leading to a 2-formyl-1-pyrroline intermediate and a suitable one-carbon Wittig-type reagent. This approach simplifies the problem to the synthesis of a functionalized pyrroline (B1223166) and a subsequent olefination reaction where stereocontrol is paramount.
A second key disconnection breaks the C2-N and C4-C5 bonds of the pyrroline ring. This points towards a multi-component reaction strategy, potentially involving an amino acid derivative, an aldehyde, and a third component to construct the heterocyclic core with the side chain precursor already in place. rsc.org
Development of Novel Synthetic Routes to the this compound Core
Pyrroline Ring Formation Approaches
The 1-pyrroline (B1209420) (or 3,4-dihydro-2H-pyrrole) ring is a common structural motif, and numerous methods for its synthesis have been developed. These can be broadly categorized into cyclization reactions and the functionalization of existing heterocyclic systems.
One effective method involves the cyclization of aminoalkenes, which can be catalyzed by ruthenium complexes. organic-chemistry.org Another approach is the [3+2] cycloaddition of 2H-azirines with enones, promoted by visible light, to furnish substituted Δ¹-pyrrolines. acs.org Additionally, the reaction of chalcones with nitroalkanes, followed by in-situ reduction and cyclization, provides a high-yield route to substituted 1-pyrrolines. organic-chemistry.org A transition-metal-free approach describes the cyclization of terminal alkynes with 2-azaallyls to produce a variety of functionalized 1-pyrroline derivatives under mild conditions. rsc.org
A particularly versatile method for synthesizing 2-substituted-1-pyrrolines starts from the inexpensive N-vinylpyrrolidin-2-one, which acts as a 3-aminopropyl carbanion equivalent. orgsyn.org Acylation followed by hydrolysis and cyclization can furnish the desired 2-substituted pyrroline core. orgsyn.org
Ethenol Moiety Introduction and Stereocontrol Strategies
The introduction of the (Z)-ethenol moiety is a significant challenge, primarily due to the need for high stereoselectivity and the inherent instability of the enol tautomer. The most common strategy to form a C=C bond with defined stereochemistry is the Wittig reaction and its variants. organic-chemistry.orglibretexts.orgiitk.ac.inlibretexts.org
To achieve the desired (Z)-geometry, non-stabilized Wittig reagents are typically employed, as they predominantly yield Z-alkenes. organic-chemistry.orglibretexts.org The reaction would involve a 2-formyl-1-pyrroline precursor and a suitable phosphonium (B103445) ylide.
Alternatively, the Horner-Wadsworth-Emmons (HWE) reaction offers another powerful tool for alkene synthesis. wikipedia.org While the classic HWE reaction favors (E)-alkenes, modifications such as the Still-Gennari olefination, which uses phosphonates with electron-withdrawing groups like 2,2,2-trifluoroethyl, can provide excellent Z-selectivity. nih.govresearchgate.net Recent developments have introduced new, easily accessible reagents, such as alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates, that also afford high Z-selectivity. nih.gov
Another robust method for the synthesis of (Z)-alkenes is the stereoselective reduction of a corresponding alkyne. youtube.com Catalytic hydrogenation using Lindlar's catalyst is a classic method for the syn-addition of hydrogen to an alkyne, yielding the cis- or (Z)-alkene. youtube.comrsc.org More modern methods include electrochemical palladium-catalyzed alkyne reduction, which offers high chemo- and stereoselectivity. rsc.org Palladium-catalyzed reduction of alkynes with HSiEt3 can also be tuned to produce either (Z)- or (E)-alkenes by modifying the reaction conditions. thieme-connect.com
It is important to note that the ethenol itself may be prone to tautomerization to the corresponding acetaldehyde (B116499) derivative. Therefore, the synthesis might target a protected form, such as a silyl (B83357) ether, which can be deprotected in a final step.
Asymmetric Synthesis of Enantiopure this compound Precursors
Creating enantiomerically pure versions of the target compound requires the asymmetric synthesis of the pyrroline core. This can be achieved through either catalyst-based or auxiliary-based approaches.
Chiral Catalyst-Based Approaches
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds. mdpi.com Chiral bifunctional squaramide catalysts can facilitate the highly stereoselective construction of fully substituted 2-pyrrolines from imino esters and benzoylacetonitriles. rsc.orgsci-hub.se Similarly, organocatalytic cascade conjugate addition-aldol reactions of pyrroles with α,β-unsaturated aldehydes can produce highly functionalized chiral pyrrolizines, which are structurally related to the target. nih.gov
Transition metal catalysis also offers effective routes. For instance, rhodium(II)-tetracarboxylate catalysts can be used in the enantioselective formal [3+2] cycloaddition of C(3)-substituted indoles to generate pyrroloindolines with high levels of enantioinduction. nih.govfigshare.com Asymmetric hydrogenation of prochiral olefins or nitrones using chiral rhodium acs.orgnih.gov or iridium core.ac.uk complexes with chiral phosphine (B1218219) ligands is another well-established method for creating stereocenters that could be incorporated into a pyrroline precursor.
Chiral Auxiliary-Based Approaches
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org The use of chiral auxiliaries is a reliable strategy for asymmetric synthesis. wikipedia.orgresearchgate.netresearchgate.net
Evans oxazolidinones are a widely used class of chiral auxiliaries that can be employed in various stereoselective transformations, including alkylation and aldol (B89426) reactions, to set the stereochemistry of precursors. wikipedia.orgcolab.wsacs.org For example, a chiral γ-chlorinated N-tert-butanesulfinyl imine can undergo highly diastereoselective addition of Grignard reagents to form 2-substituted pyrrolidines. rsc.org The tert-butanesulfinamide group acts as a potent chiral auxiliary in this context. researchgate.net
The chiral pool, which consists of readily available, enantiopure natural products like amino acids and sugars, provides another avenue for asymmetric synthesis. nih.govwikipedia.org For instance, L-proline or pyroglutamic acid can serve as starting materials for the synthesis of various chiral pyrrolidine (B122466) derivatives. nih.govacs.orgunivie.ac.at The synthesis of trans-2,5-disubstituted pyrrolidines has been achieved starting from (R)-phenylglycinol. nih.gov
Data Tables
Table 1: Comparison of Z-Selective Olefination Methods This table is interactive. Click on the headers to sort.
| Method | Reagent/Catalyst | Typical Substrate | Z:E Selectivity | Key Features |
|---|---|---|---|---|
| Wittig Reaction | Non-stabilized ylide (e.g., from alkyltriphenylphosphonium halide) | Aldehyde/Ketone | High Z | Classic method, readily available reagents. organic-chemistry.orglibretexts.org |
| Still-Gennari Olefination | (CF3CH2O)2P(O)CH2COOR | Aldehyde | >95:5 | Excellent Z-selectivity for ester synthesis. nih.gov |
| Modified HWE | Di(hexafluoroisopropyl)phosphonoacetate | Aldehyde | up to 98:2 | High Z-selectivity, practical alternative to Still-Gennari. nih.gov |
| Lindlar Hydrogenation | H2, Pd/CaCO3, Pb(OAc)2 | Alkyne | High Z | Classic, reliable method for alkyne reduction. youtube.comrsc.org |
Table 2: Asymmetric Approaches to Chiral Pyrrolidine/Pyrroline Precursors This table is interactive. Click on the headers to sort.
| Approach | Catalyst/Auxiliary | Reaction Type | Stereoselectivity | Reference |
|---|---|---|---|---|
| Organocatalysis | Chiral Squaramide | Multi-component Annulation | up to 94:6 er | rsc.orgsci-hub.se |
| Transition Metal Catalysis | Rh2(S-PTAD)4 | [3+2] Cycloaddition | High ee | nih.govfigshare.com |
| Chiral Auxiliary | N-tert-butanesulfinyl imine | Grignard Addition | High dr | rsc.org |
| Chiral Auxiliary | Evans Oxazolidinone | Alkylation/Aldol | High dr | wikipedia.orgcolab.ws |
Biocatalytic Synthesis Considerations
The application of biocatalysis in the synthesis of functionalized pyrrolines is a burgeoning field of research, offering the potential for high selectivity and mild reaction conditions. While a direct enzymatic route to this compound has not been established, plausible biocatalytic strategies can be proposed based on known enzyme classes and their reactivities.
A hypothetical biocatalytic pathway could involve a multi-enzyme cascade. The initial formation of the 3,4-dihydro-2H-pyrrole ring could be achieved through the enzymatic intramolecular C(sp3)–H amination of a suitable acyclic azide (B81097) precursor. Engineered cytochrome P450 enzymes have demonstrated the ability to catalyze such transformations to form chiral pyrrolidines, and this technology could potentially be adapted for pyrroline synthesis. acs.org
The introduction of the ethenol side chain presents a significant challenge. One speculative approach involves the enzymatic hydration of a 2-ethynyl-3,4-dihydro-2H-pyrrole precursor. While enzymes that catalyze the hydration of alkynes to ketones are known, achieving the specific enol tautomer is not a standard outcome. chemistrysteps.comyoutube.comorganic-chemistry.orglibretexts.orgyoutube.com Alternatively, a lyase could potentially catalyze the elimination of a small molecule from a suitable 2-substituted pyrroline to generate the vinyl group.
Another avenue for exploration is the use of peroxygenases or laccase-mediator systems. For instance, a laccase from Myceliophthora thermophila has been used in the synthesis of highly functionalized pyrrolidine-2,3-diones. nih.gov Such oxidative enzymes could be engineered to act on a precursor molecule, facilitating the formation of the desired ethenol moiety. The stereoselectivity for the (Z)-isomer would be a critical hurdle to overcome, likely requiring significant protein engineering efforts.
A further consideration is the use of whole-cell biocatalysts, which can co-express multiple enzymes and regenerate cofactors in situ, potentially enabling a one-pot synthesis from a simple starting material.
Table 1: Potential Enzyme Classes for the Biocatalytic Synthesis of this compound
| Enzyme Class | Proposed Reaction | Potential Substrate | Challenges |
| Cytochrome P450 Monooxygenase | Intramolecular C-H amination | Acyclic amino-azide | Engineering for pyrroline formation and substrate specificity |
| Alkyne Hydratase | Hydration of alkyne | 2-Ethynyl-3,4-dihydro-2H-pyrrole | Controlling tautomerization to yield the enol product |
| Lyase | Elimination reaction | 2-(1,2-Dihydroxyethyl)-3,4-dihydro-2H-pyrrole | Substrate synthesis and controlling elimination regiochemistry |
| Ene-Reductase | Reduction of a suitable precursor | A 2-acetyl-pyrroline derivative | Achieving the desired (Z)-ethenol product |
It is important to note that these are theoretical considerations and would require substantial research and development to be realized.
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into synthetic routes is crucial for developing environmentally benign processes. This involves considerations such as the use of safer solvents, maximization of atom economy, and minimization of waste.
The use of organic solvents often constitutes a significant portion of the environmental impact of a chemical process. Therefore, developing solvent-free or reduced-solvent methodologies is a key aspect of green chemistry.
For the synthesis of pyrroline derivatives, several approaches that minimize solvent use have been reported. Microwave-assisted organic synthesis (MAOS) has been shown to be effective for the synthesis of functionalized pyrrolines, often requiring shorter reaction times and sometimes proceeding under solvent-free conditions. bohrium.comnih.govrasayanjournal.co.in For instance, the microwave-promoted iminyl radical cyclization of O-phenyloximes can yield pyrroline adducts. nih.gov A similar strategy could be envisioned for a precursor to the target molecule.
Solid-supported reactions, where reagents are adsorbed onto a solid matrix like silica (B1680970) or alumina, can also facilitate solvent-free conditions. These reactions can be promoted by grinding the reactants together, a technique known as mechanochemistry. The synthesis of pyrrole (B145914) derivatives has been achieved using iodine as a catalyst under solvent-free grinding conditions. cdnsciencepub.com
Furthermore, the use of greener solvents such as water, ethanol (B145695), or supercritical fluids is a viable alternative to hazardous organic solvents. The synthesis of pyrrolo[2,3-b]quinoxalines has been optimized in solvents like absolute ethanol and glacial acetic acid, highlighting the potential for using less harmful solvents in related syntheses. nih.gov
Table 2: Comparison of Solvent-Based vs. Reduced-Solvent Methodologies for Heterocycle Synthesis
| Methodology | Typical Solvents | Advantages | Disadvantages |
| Conventional Synthesis | Dichloromethane, Toluene, THF | Well-established, good solubility of reagents | Environmental and health hazards, difficult to remove |
| Microwave-Assisted Synthesis | Often solvent-free or high-boiling point solvents (e.g., DMF, DMSO) | Rapid reaction times, higher yields | Specialized equipment required, potential for localized overheating |
| Mechanochemistry | Solvent-free | Reduced waste, high efficiency | Limited to solid-state reactions, scalability can be a challenge |
| Green Solvents | Water, Ethanol, Supercritical CO2 | Low toxicity, renewable (for ethanol), readily available | Lower solubility of some reagents, potential for side reactions (with water) |
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nih.govprimescholars.comwikipedia.org A higher atom economy signifies a greener process with less waste generation.
A hypothetical "green" synthesis of this compound could be a one-pot, multi-component reaction (MCR). MCRs are inherently more atom-economical as they combine several synthetic steps without the isolation of intermediates, thus reducing solvent and energy consumption, as well as waste. rsc.org For example, a tandem [2 + 2 + 1] annulation reaction has been developed for the green and atom-economical synthesis of functionalized 2-pyrrolines. rsc.org
Let's consider a hypothetical atom-economical route to the target molecule starting from simple, readily available precursors:
Hypothetical Atom-Economical Synthesis:
A possible one-pot reaction could involve the condensation of a 1,4-dicarbonyl compound with an amino-alkyne, followed by an intramolecular cyclization and stereoselective reduction.
Reactants: A suitable 1,4-dicarbonyl compound, an amino-alkyne (e.g., 3-aminoprop-1-yne), and a reducing agent (e.g., H₂ with a selective catalyst).
Products: this compound and water.
In contrast, a classical, linear synthesis might involve multiple steps with protecting groups, leading to a lower atom economy.
Classical Multi-Step Synthesis (Hypothetical):
Protection of a starting amino alcohol.
Cyclization to form a protected pyrrolidine ring.
Introduction of a two-carbon side chain via a Grignard or Wittig reaction.
Functional group manipulation to create the enol.
Deprotection to yield the final product.
This multi-step approach would generate significant waste in the form of protecting groups, activating agents, and byproducts from each step.
Table 3: Theoretical Atom Economy Comparison
| Synthetic Approach | Key Features | Theoretical Atom Economy (%) | Byproducts |
| Hypothetical Multi-Component Reaction | One-pot, convergent synthesis | High (potentially >80%) | Primarily water |
| Classical Linear Synthesis | Multi-step, use of protecting groups, stoichiometric reagents | Low (often <20%) | Protecting group fragments, salts, coupling agent waste |
The pursuit of synthetic routes with high atom economy is a central goal of green chemistry. nih.govprimescholars.comwikipedia.org Designing a synthesis for this compound that maximizes the incorporation of reactant atoms into the final product will be key to its sustainable production.
Reactivity and Reaction Mechanisms of Z 2 3,4 Dihydro 2h Pyrrol 5 Yl Ethenol
Mechanistic Investigations of Electrophilic Additions to the Ethenol Moiety
The ethenol portion of the molecule contains a carbon-carbon double bond, which is a site of high electron density, making it susceptible to attack by electrophiles. numberanalytics.comlumenlearning.com The mechanism typically involves the initial attack of the π-electrons on the electrophile, leading to the formation of a carbocation intermediate, which is then intercepted by a nucleophile. libretexts.org
Regioselectivity and Stereoselectivity Studies
The regioselectivity of electrophilic addition is dictated by the stability of the resulting carbocation intermediate, in accordance with Markovnikov's rule. numberanalytics.comlibretexts.org In the case of (Z)-2-(3,4-Dihydro-2H-pyrrol-5-yl)ethenol, two potential carbocations can be formed upon protonation of the double bond.
Path A: Attack at the β-carbon (adjacent to the pyrroline (B1223166) ring) would place the positive charge on the α-carbon. This carbocation is stabilized by the resonance-donating effect of the adjacent hydroxyl group.
Path B: Attack at the α-carbon (bearing the hydroxyl group) would place the positive charge on the β-carbon. This carbocation is stabilized by conjugation with the C=N bond of the pyrroline ring and by the electron-donating effect of the nitrogen atom.
The stabilization provided by the conjugated pyrroline system is significant, suggesting that Path B, leading to the β-carbocation, is the more likely pathway. The nucleophile would then attack this β-carbocation.
The stereoselectivity of the addition would depend on the specific electrophile and the reaction mechanism. For instance, the addition of halogens (e.g., Br₂) often proceeds through a cyclic halonium ion intermediate, resulting in anti-addition. libretexts.org Addition of H-X, which proceeds through a planar carbocation, would likely result in a mixture of syn and anti addition products.
| Electrophile (E-Nu) | Predicted Major Regioisomer | Rationale | Predicted Stereochemistry |
|---|---|---|---|
| H-Br | 2-(1-Bromo-2-hydroxyethyl)-3,4-dihydro-2H-pyrrole | Formation of the more stable carbocation at the β-position, stabilized by the pyrroline ring. | Mixture of syn and anti |
| Br₂ | 2-(1,2-Dibromo-2-hydroxyethyl)-3,4-dihydro-2H-pyrrole | Formation of the more stable carbocation at the β-position. | Anti-addition via bromonium ion |
| H₂O/H⁺ | 2-(1,2-Dihydroxyethyl)-3,4-dihydro-2H-pyrrole | Protonation at the α-carbon to form the more stable β-carbocation. libretexts.org | Mixture of syn and anti |
Role of the Pyrroline Nitrogen in Activating the Ethenol Group
The nitrogen atom of the pyrroline ring plays a crucial role in activating the ethenol moiety towards electrophilic attack. Its lone pair of electrons can be delocalized through the conjugated π-system (N=C-C=C), increasing the electron density of the ethenol's C=C double bond. This makes the double bond more nucleophilic and thus more reactive towards electrophiles. psu.edu
Nucleophilic Reactivity of the Pyrroline Nitrogen and Carbon Centers
The 1-pyrroline (B1209420) ring contains an imine functional group, which possesses both nucleophilic and electrophilic character. wikipedia.org The nitrogen atom has a lone pair and is weakly nucleophilic, while the C5 carbon atom is electrophilic due to the polarization of the C=N double bond.
Ring-Opening and Ring-Expansion Reactions
While the pyrroline ring is generally stable, it can undergo ring-opening or ring-expansion reactions under specific conditions.
Ring-Opening: Reductive ring-opening is a possibility. For instance, treatment with a strong reducing agent followed by cleavage could potentially open the ring. More commonly, ring-opening of related five-membered nitrogen heterocycles is achieved through reactions that involve cleavage of a bond adjacent to the nitrogen, often after initial functionalization. researchgate.net
Ring-Expansion: Ring expansion reactions are a known transformation for pyrroline derivatives, often proceeding through rearrangement mechanisms. organic-chemistry.org For example, reactions analogous to the Tiffeneau-Demjanov rearrangement, if a suitable precursor could be formed, might lead to the formation of a six-membered piperidine (B6355638) ring. astrochymist.org Iodide-induced ring expansion of related N-vinyl aziridines to form pyrrolines demonstrates the feasibility of such skeletal reorganizations in similar systems.
Functionalization of the Dihydro-2H-pyrrol-5-yl Ring
The inherent reactivity of the imine moiety allows for various functionalization reactions on the pyrroline ring itself.
Reduction: The C=N bond can be readily reduced to a C-N single bond using reducing agents like sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. This would convert the pyrroline ring into a pyrrolidine (B122466) ring, yielding a saturated heterocyclic system.
Addition of Nucleophiles: The electrophilic C5 carbon is susceptible to attack by strong nucleophiles, such as organometallic reagents (e.g., Grignard or organolithium reagents). orgsyn.org This would result in the formation of a new C-C bond at the C5 position, yielding a 5-substituted pyrrolidine after workup.
N-Alkylation/N-Acylation: While the imine nitrogen is less nucleophilic than an amine nitrogen, it can still undergo reactions like alkylation or acylation under certain conditions, particularly after reduction to the corresponding pyrrolidine. The direct acylation of 1-pyrrolines can also be achieved. acs.org
| Reagent | Reaction Type | Predicted Product Structure | Reference Principle |
|---|---|---|---|
| NaBH₄, MeOH | Reduction | (Z)-2-(Pyrrolidin-2-yl)ethenol | Imine reduction |
| 1. PhMgBr, Et₂O; 2. H₂O | Nucleophilic Addition | (Z)-2-(5-Phenylpyrrolidin-2-yl)ethenol | Grignard addition to imines orgsyn.org |
| H₂, Pd/C | Catalytic Hydrogenation | 2-(2-Hydroxyethyl)pyrrolidine | Reduction of both C=N and C=C bonds |
| LDA, then CH₃I | α-Alkylation | (Z)-2-(2-Methyl-3,4-dihydro-2H-pyrrol-5-yl)ethenol | Alkylation of aza-enolate acs.org |
Pericyclic Reactions and Rearrangements Involving this compound
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edunumberanalytics.com The structure of this compound does not immediately fit the classic templates for common pericyclic reactions, but rearrangements and related transformations are highly plausible.
The most significant rearrangement for this molecule is the aforementioned keto-enol tautomerization . The (Z)-ethenol moiety is the enol form, which would exist in equilibrium with its more stable keto tautomer, 2-acetyl-1-pyrroline (B57270). quirkyscience.comwikipedia.org This isomerization is often catalyzed by acid or base and represents a fundamental aspect of the molecule's reactivity. pearson.compearson.com
While the molecule itself is not an allyl vinyl ether, a Claisen-type rearrangement could be envisioned if the hydroxyl group were to be allylated. The resulting allyl vinyl ether derivative could then undergo a pearson.compearson.com-sigmatropic rearrangement upon heating to form a C-allylated γ,δ-unsaturated carbonyl compound. organic-chemistry.orgyoutube.com Similarly, N-allylation followed by rearrangement could also be a potential pathway.
The conjugated diene-like system (N=C-C=C) could potentially participate in Diels-Alder [4+2] cycloadditions , acting as the diene component. Vinyl-heterocycles are known to participate in such reactions. core.ac.uk Reaction with a suitable dienophile (e.g., maleic anhydride) could lead to the formation of complex, fused bicyclic structures. The stereochemical and regiochemical outcome would be governed by the principles of orbital symmetry and frontier molecular orbital theory. msu.edu
Oxidation and Reduction Chemistry of this compound
The oxidation and reduction of this compound can be directed selectively towards either the ethenol side chain or the pyrroline ring, depending on the reagents and conditions employed.
The electron-rich enol ether functionality is susceptible to oxidation. A well-established method for the α-hydroxylation of carbonyl compounds proceeds via the oxidation of their corresponding silyl (B83357) enol ethers, known as the Rubottom oxidation. wikipedia.org In a similar vein, the ethenol side chain of the title compound could potentially be oxidized.
The Rubottom oxidation typically employs a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an intermediate siloxy oxirane, which then rearranges to an α-siloxy carbonyl compound. wikipedia.org Subsequent hydrolysis yields the α-hydroxy carbonyl product. Applying this strategy to a silylated derivative of this compound could provide a route to α-hydroxyacylated pyrrolidines. The chemoselectivity of this oxidation in the presence of the pyrroline C=N bond would be a key consideration, as imines can also be oxidized. However, the high electron density of the enol ether double bond makes it a prime target for electrophilic oxidizing agents. youtube.com Asymmetric versions of this oxidation have been developed using chiral oxidants or catalysts, offering a potential pathway to enantiomerically enriched products. uea.ac.uk
| Substrate | Oxidant | Product | Reference |
| Silyl enol ether | m-CPBA | α-Hydroxy ketone | wikipedia.org |
| Silyl enol ether | Iminium salt catalyst/TPPP | α-Hydroxy ketone | uea.ac.uk |
| Silyl bis-enol ether | Anodic/Photocatalytic | 1,4-Diketone | nih.gov |
The imine bond of the 1-pyrroline ring is a key site for reduction, leading to the formation of a pyrrolidine ring. The stereoselective reduction of cyclic imines has been extensively studied, with numerous methods available to achieve high levels of enantioselectivity.
Catalytic Hydrogenation: Asymmetric hydrogenation using chiral transition metal catalysts is a powerful tool for the enantioselective reduction of imines. nih.gov For instance, iridium complexes with chiral phosphine (B1218219) ligands have been successfully employed for the asymmetric hydrogenation of cyclic 2-aryl imines, affording the corresponding optically active amines in high yields and enantioselectivities. rsc.org The choice of ligand is crucial for achieving high stereocontrol.
Biocatalytic Reduction: Imine reductases (IREDs) have emerged as highly effective biocatalysts for the asymmetric reduction of a wide range of imines, including cyclic substrates. nih.govresearchgate.net These enzymes typically exhibit high enantioselectivity, often producing the (R)- or (S)-amine with excellent optical purity. nih.govunifi.it The use of whole-cell biocatalysts simplifies the procedure and cofactor regeneration. nih.gov
Chiral Reducing Agents: Non-racemic chiral reducing agents, such as sodium acyloxy borohydrides derived from N,N-phthaloyl amino acids, have been developed for the asymmetric reduction of prochiral cyclic imines. acs.org These reagents can deliver the hydride in a stereoselective manner, leading to enantiomerically enriched alkaloid derivatives. The enantioselectivity of these reductions can often be enhanced by the addition of Lewis acids or by performing the reaction under solid-state conditions. acs.org
The stereochemical outcome of the reduction of the pyrroline ring in this compound would be influenced by the existing stereocenter at the ethenol carbinol carbon, potentially leading to diastereoselective reduction even with achiral reagents. The use of chiral catalysts or reagents would allow for control over the absolute stereochemistry of the newly formed stereocenter in the pyrrolidine ring.
| Substrate Class | Catalyst/Reagent | Product Class | Enantioselectivity (ee) | Reference |
| Cyclic Imines | Chiral Sodium Acyloxy Borohydride | Chiral Alkaloid Derivatives | up to 100% | acs.org |
| 2-Substituted Cyclic Imines | Imine Reductase (IRED) | Chiral Cyclic Amines | up to >99% | researchgate.netunifi.it |
| Cyclic 2-Aryl Imines | Ir/(R,R)-f-SpiroPhos | Chiral Cyclic Amines | High | rsc.org |
| Substituted Pyrroles | Heterogeneous Catalysis (e.g., Pd/C) | Substituted Pyrrolidines | High diastereoselectivity | nih.gov |
Advanced Spectroscopic Characterization of Z 2 3,4 Dihydro 2h Pyrrol 5 Yl Ethenol
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Multi-dimensional NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like (Z)-2-(3,4-Dihydro-2H-pyrrol-5-yl)ethenol. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
A combination of 2D NMR experiments would be crucial for the complete structural assignment of this compound.
Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For the target molecule, COSY would be expected to show correlations between the vinyl protons, as well as between the protons within the dihydro-2H-pyrrole ring.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon-hydrogen pairs. This would allow for the assignment of the protonated carbons in the molecule.
Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is critical for identifying quaternary carbons and for piecing together the molecular fragments. For instance, correlations from the ethenol protons to the carbons of the pyrroline (B1223166) ring would confirm the connectivity.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about protons that are close in space, which is essential for determining the stereochemistry. For this compound, a key NOE correlation would be expected between the two protons on the ethenol double bond, confirming the (Z)-configuration.
Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Expected NOESY Correlations |
| C2 | - | ~165 | H-ethenol, H-3 | - |
| C3 | ~2.8 | ~35 | H-4, H-ethenol | H-4 |
| C4 | ~1.9 | ~25 | H-3, H-5 | H-3, H-5 |
| C5 | ~3.8 | ~50 | H-4 | H-4 |
| C-ethenol (α) | ~5.5 | ~100 | C2, C-ethenol (β) | H-ethenol (β) |
| C-ethenol (β) | ~6.5 | ~140 | C2 | H-ethenol (α) |
| OH | Variable | - | C-ethenol (β) | H-ethenol (β) |
Solid-State NMR Applications
While less common for routine characterization, solid-state NMR (ssNMR) could provide valuable information, especially if the compound is crystalline. ssNMR can be used to study the molecular conformation and packing in the solid state, which may differ from the solution state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid sample.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy, which serves as a confirmation of the molecular formula.
Advanced Ionization Techniques
For a compound like this compound, soft ionization techniques would be preferred to minimize fragmentation and preserve the molecular ion.
Electrospray Ionization (ESI): ESI is a gentle ionization method suitable for polar molecules and would likely produce the protonated molecule [M+H]⁺ or other adducts.
Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that could be used, particularly if the compound is less polar.
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is also a possibility, especially for analyzing the compound in a solid matrix.
Isotopic Pattern Analysis
The high resolution of HRMS allows for the observation of the isotopic pattern of the molecular ion. The relative abundances of the isotopic peaks (e.g., from ¹³C, ¹⁵N, ¹⁸O) would be compared to the theoretical pattern for the proposed molecular formula (C₆H₉NO), providing strong evidence for its elemental composition.
Expected HRMS Data
| Ion | Calculated m/z |
| [C₆H₉NO + H]⁺ | 112.0757 |
| [C₆H₉NO + Na]⁺ | 134.0576 |
The fragmentation pattern observed in MS/MS experiments would further corroborate the structure. Expected fragmentations could include the loss of water from the ethenol group or cleavage of the pyrroline ring.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Studies
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.
IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (broad band around 3300 cm⁻¹), the C=N stretch of the imine in the pyrroline ring (around 1650 cm⁻¹), and the C=C stretch of the ethenol group (around 1600 cm⁻¹). C-H stretching and bending vibrations would also be present.
Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the C=C and C=N stretching vibrations, as these are often strong Raman scatterers. The symmetric vibrations of the molecule would be more prominent in the Raman spectrum.
Hypothetical Vibrational Spectroscopy Data
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H Stretch | ~3300 (broad) | Weak |
| C-H Stretch (sp²) | ~3100-3000 | Strong |
| C-H Stretch (sp³) | ~3000-2850 | Strong |
| C=N Stretch | ~1650 | Strong |
| C=C Stretch | ~1600 | Strong |
| C-O Stretch | ~1200 | Moderate |
By combining the data from these advanced spectroscopic techniques, a comprehensive and unambiguous characterization of this compound could be achieved.
Characteristic Absorption Frequencies
The infrared spectrum of this compound is predicted to exhibit several characteristic absorption bands corresponding to its principal functional groups. The presence of an O-H group, a C=C double bond, a C=N double bond, and C-O and C-N single bonds gives rise to a unique spectroscopic fingerprint. The expected absorption frequencies are derived from established data for similar structural motifs, such as enols, imines, and pyrroline derivatives. vaia.comlibretexts.orgwikipedia.org
The key functional groups and their anticipated IR absorption ranges are summarized in the table below.
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |
| O-H (ethenol) | Stretching (H-bonded) | 3200–3550 | Strong, Broad |
| C-H (alkene) | Stretching | 3100–3000 | Medium |
| C-H (alkane) | Stretching | 3000–2850 | Medium |
| C=N (pyrroline) | Stretching | 1670–1650 | Medium to Strong |
| C=C (ethenol) | Stretching | 1680–1640 | Medium, Sharp |
| C-O (ethenol) | Stretching | 1250–970 | Strong |
| C-N (pyrroline) | Stretching | 1250-1020 | Medium |
| This table presents expected data based on analogous compounds. |
Band Assignment and Interpretation
The interpretation of the IR spectrum involves assigning these observed bands to specific molecular vibrations.
O-H Stretching: A prominent, broad absorption band is anticipated in the 3200–3550 cm⁻¹ region, characteristic of a hydrogen-bonded hydroxyl (O-H) group from the enol moiety. vaia.com Its broadness is a result of intermolecular hydrogen bonding.
C=N Stretching: The imine C=N stretch is a crucial indicator of the pyrroline ring structure. This band is typically found in the 1670–1650 cm⁻¹ range. wikipedia.org Its position can be influenced by conjugation.
C=C Stretching: A sharp peak between 1680 and 1640 cm⁻¹ is expected for the C=C double bond of the ethenol group. vaia.com Conjugation with the C=N double bond is expected to lower the frequency of both the C=C and C=N stretching vibrations. pg.edu.pl
C-O Stretching: A strong band in the fingerprint region, approximately between 1250 and 970 cm⁻¹, can be attributed to the C-O stretching vibration of the enol group. libretexts.org
Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex series of bands arising from C-C and C-N single bond stretching, as well as various C-H bending vibrations, which are characteristic of the molecule as a whole. pressbooks.pub
Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions
UV-Vis spectroscopy is a powerful tool for investigating the conjugated π-electron system in this compound and the electronic transitions within it.
Chromophore Analysis
The principal chromophore in this compound is the extended conjugated system formed by the C=C double bond of the enol group and the C=N double bond of the pyrroline ring (C=C-C=N). youtube.com This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org
Two main types of electronic transitions are expected for this chromophore:
π → π* Transitions: These are high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. Due to the extended conjugation, this transition is expected to occur at a longer wavelength (bathochromic shift) compared to isolated C=C or C=N bonds. libretexts.orgutoronto.ca Molecules with such conjugated systems often absorb in the 200-400 nm range. wikipedia.org
n → π* Transitions: These are lower-intensity absorptions arising from the promotion of a non-bonding electron (from the nitrogen or oxygen atom) to a π* antibonding orbital. These transitions typically occur at longer wavelengths than π → π* transitions but with significantly lower molar absorptivity. msu.edu
Solvent Effects on Electronic Spectra
The polarity of the solvent can significantly influence the UV-Vis absorption spectrum by stabilizing or destabilizing the molecular orbitals involved in electronic transitions. nih.gov This phenomenon, known as solvatochromism, can provide insights into the nature of the electronic transitions.
| Transition Type | Solvent Polarity Increase | Expected Shift | Rationale |
| π → π | Non-polar to Polar | Bathochromic (Red Shift) | Polar solvents tend to stabilize the more polar π excited state more than the ground state, decreasing the energy gap for the transition. msu.edu |
| n → π* | Non-polar to Polar Protic | Hypsochromic (Blue Shift) | Polar protic solvents can form hydrogen bonds with the non-bonding electrons of the heteroatom in the ground state, lowering its energy and thus increasing the energy gap for the transition. |
| This table presents expected data based on established spectroscopic principles. |
By analyzing the shifts in the absorption maxima (λmax) in solvents of varying polarity (e.g., hexane (B92381) vs. ethanol), the nature of the electronic transitions can be confirmed. A red shift with increasing solvent polarity would support the assignment of a π → π* transition, while a blue shift would be indicative of an n → π* transition.
Chiroptical Spectroscopy for Stereochemical Assignment
While the (Z) configuration describes the geometry around the C=C double bond, the molecule could also possess a chiral center, for instance, if a substituent were present on the pyrroline ring, leading to enantiomers. Chiroptical spectroscopy is the definitive method for assigning the absolute stereochemistry of such chiral molecules.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov An achiral molecule will not produce a CD signal. For a chiral derivative of this compound, the CD spectrum would exhibit characteristic positive or negative peaks (Cotton effects) corresponding to its electronic transitions.
The primary application of CD spectroscopy in this context would be the assignment of absolute configuration (e.g., R or S) to a chiral center. This is typically achieved by:
Exciton Coupling: If the molecule contains multiple interacting chromophores, the sign of the resulting CD couplet can be used to determine their relative spatial orientation and thus the absolute stereochemistry. chiralabsxl.com
Comparison with Standards: The experimental CD spectrum can be compared to the spectra of structurally analogous compounds whose absolute configurations are known. chiralabsxl.com
Theoretical Calculation: The experimental CD spectrum can be compared with a theoretically calculated spectrum for a specific enantiomer (e.g., the R-enantiomer) using computational methods like Time-Dependent Density Functional Theory (TD-DFT). A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. rsc.org
Enantiomers of a chiral molecule will produce mirror-image CD spectra, making this technique exceptionally powerful for stereochemical analysis. chiralabsxl.com
Optical Rotatory Dispersion (ORD)
Optical Rotatory Dispersion (ORD) is a powerful analytical technique used to investigate the stereochemistry of chiral molecules. It measures the change in the angle of rotation of plane-polarized light as a function of the wavelength. wikipedia.orgyale.edu For molecules containing a chromophore (a light-absorbing group) in proximity to a chiral center, the ORD spectrum can provide crucial information about the absolute configuration of that center. libretexts.org
The compound this compound possesses a chiral center at the carbon atom of the pyrroline ring to which the ethenol group is attached. Furthermore, the conjugated C=N-C=C system constitutes a chromophore that is expected to absorb ultraviolet (UV) radiation. The interaction between this chiral center and the chromophore is predicted to give rise to a characteristic ORD spectrum known as a Cotton effect. wikipedia.org
A Cotton effect is the distinctive S-shaped curve in an ORD spectrum observed in the wavelength region where the chromophore absorbs light. The sign of the Cotton effect (positive or negative) is directly related to the stereochemistry of the molecule. A positive Cotton effect is characterized by a peak at a longer wavelength and a trough at a shorter wavelength, while a negative Cotton effect shows the opposite pattern. youtube.com
Detailed Research Findings
In the absence of direct experimental data for this compound, we can predict the nature of its ORD spectrum based on established principles. The π → π* electronic transition of the conjugated imine-alkene system is expected to be the primary chromophore responsible for the Cotton effect. The position of the absorption maximum (λ_max) for such a system would typically fall in the UV region.
Assuming an arbitrary (S)-configuration for the chiral center, one might observe a positive Cotton effect. The ORD curve would start at a relatively low positive or negative rotation at longer wavelengths (e.g., in the visible region). As the wavelength approaches the λ_max of the chromophore from the high wavelength side, the magnitude of the positive rotation would increase sharply, reaching a maximum (the peak). The rotation would then rapidly decrease, crossing the zero-rotation axis at or near the λ_max. Continuing to shorter wavelengths, the rotation would become strongly negative, reaching a minimum (the trough), before gradually returning towards zero at even shorter wavelengths. libretexts.org
The following table represents a hypothetical ORD data set for the (S)-enantiomer of this compound, illustrating a positive Cotton effect centered around a hypothetical λ_max of 280 nm.
| Wavelength (nm) | Specific Rotation [α] (degrees) |
|---|---|
| 400 | +150 |
| 350 | +300 |
| 310 | +1200 |
| 295 | +3500 (Peak) |
| 280 | 0 |
| 265 | -4000 (Trough) |
| 250 | -2000 |
| 230 | -500 |
This illustrative data demonstrates a classic positive Cotton effect. The peak is observed at 295 nm with a specific rotation of +3500°, and the trough is at 265 nm with a specific rotation of -4000°. The curve crosses the zero-rotation axis at 280 nm, which corresponds to the absorption maximum of the chromophore. The opposite (R)-enantiomer would be expected to exhibit a mirror-image negative Cotton effect, with a trough at longer wavelengths and a peak at shorter wavelengths.
The analysis of such an ORD curve would be instrumental in assigning the absolute configuration of newly synthesized batches of this compound, by comparing the experimentally obtained spectrum with either a known standard or with theoretical calculations.
Computational and Theoretical Chemistry Studies of Z 2 3,4 Dihydro 2h Pyrrol 5 Yl Ethenol
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are routinely employed to determine stable geometries, reaction energetics, and electronic properties.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and conformational preferences of organic molecules due to its balance of accuracy and computational cost. researchgate.net For (Z)-2-(3,4-Dihydro-2H-pyrrol-5-yl)ethenol, several key conformational aspects can be analyzed, including the puckering of the pyrroline (B1223166) ring and the orientation of the ethenol substituent.
Studies on related pyrrolidine (B122466) derivatives have shown that the five-membered ring can adopt various puckered conformations, often described as "envelope" or "twist" forms. frontiersin.orgnih.gov For instance, quantum mechanical calculations on 5-phenylpyrrolidine-2-carboxylate units indicated that a Cγ-endo pucker is more stable than the Cγ-exo state, with an energy difference of 1.2 kcal·mol⁻¹ in a dimethyl sulfoxide (B87167) solution and 2.8 kcal·mol⁻¹ in the gas phase. frontiersin.org Similarly, DFT calculations on substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones at the B3LYP/6-311++G(2d,2p)//B3LYP/6-31+G(d,p) level of theory have been used to determine the relative stability of tautomeric forms, showing energy differences of around 0.4 to 1.3 kcal·mol⁻¹. beilstein-journals.orgnih.gov
For this compound, the planarity of the C=N-C=C conjugated system would be a dominant factor. However, the saturated C3 and C4 carbons allow for ring puckering. The relative orientation of the vinyl alcohol group with respect to the pyrroline ring would also give rise to different conformers. The stability of these conformers is dictated by a subtle interplay of steric hindrance and electronic effects, such as hyperconjugation.
Table 1: Representative DFT Calculated Conformational Energy Differences in Pyrroline Derivatives
| Compound/System | Conformations Compared | Energy Difference (kcal·mol⁻¹) | Computational Method | Reference |
| 5-Phenylpyrrolidine-2-carboxylate | Cγ-endo vs. Cγ-exo | 2.8 (gas phase) | B3LYP/6-31+G(d,p) | frontiersin.org |
| 5-Phenylpyrrolidine-2-carboxylate | Cγ-endo vs. Cγ-exo | 1.2 (DMSO) | B3LYP/6-31+G(d,p) | frontiersin.org |
| 4-Acetyl-3-hydroxy-3-pyrroline-2-one derivative | Tautomer 4a vs. 4a' | 1.3 (gas phase) | B3LYP/6-311++G(2d,2p) | beilstein-journals.orgnih.gov |
| 4-Acetyl-3-hydroxy-3-pyrroline-2-one derivative | Tautomer 4a vs. 4a' | 0.4 (ethanol) | B3LYP/6-311++G(2d,2p) | beilstein-journals.orgnih.gov |
This table is illustrative and based on data for related pyrroline structures.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are particularly useful for studying reaction mechanisms. For this compound, potential reactions include tautomerization, isomerization, and cycloadditions.
Studies on related systems, such as the tautomerism of 2-amino-2-imidazoline, have employed ab initio methods like Møller-Plesset perturbation theory (MP2) to elucidate reaction barriers and equilibrium constants. researchgate.netmdpi.com For instance, the iminization free energies were found to be in the range of 5–14 kJ/mol. researchgate.net In the case of substituted pyrrolidine-2,3-diones, ab initio calculations have been used to map the potential energy surface for reactions with amines, revealing that kinetic selectivity often outweighs thermodynamic selectivity in determining the major product. nih.gov The transformation between tautomers in some pyrroline systems has been shown to have very low potential barriers, on the order of 0.5 to 1.0 kcal·mol⁻¹, leading to extremely fast isomerization rates. beilstein-journals.orgnih.gov
For this compound, a key reaction pathway for investigation would be the tautomerization to its keto form, 2-acetyl-3,4-dihydro-2H-pyrrole. Ab initio calculations could predict the transition state geometry and the activation energy for this process, providing insight into the kinetic stability of the enol form.
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical calculations are excellent for studying static structures and energetics, molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, accounting for temperature and solvent effects.
The interaction of this compound with solvent molecules is crucial for its behavior in solution. MD simulations can model the explicit interactions between the solute and solvent, revealing details about the solvation shell and its influence on conformational preferences.
MD simulations of poly(N-vinyl-2-pyrrolidone) in water have shown that the polymer has a high affinity for the solvent, with each monomer unit forming, on average, 0.5 hydrogen bonds with water molecules. mdpi.comnih.gov The study also revealed that in an aqueous environment, the interaction of the polymer with a cellulose (B213188) surface is weaker than in a vacuum, as the polymer and surface primarily interact through their solvation shells. mdpi.comnih.gov For this compound, the nitrogen atom of the pyrroline ring and the oxygen atom of the ethenol group are expected to be primary sites for hydrogen bonding with protic solvents. MD simulations could quantify the number and lifetime of these hydrogen bonds, providing a detailed picture of the solvent's role in stabilizing different conformers.
The (Z)-configuration of the ethenol substituent in this compound allows for the possibility of an intramolecular hydrogen bond between the hydroxyl proton and the nitrogen atom of the pyrroline ring. This would form a six-membered ring-like structure, which is often energetically favorable.
Prediction of Spectroscopic Parameters Using Computational Methods
Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the identification and characterization of new compounds.
For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly useful. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method for NMR, can provide accurate predictions of chemical shifts. researchgate.net Studies on proline derivatives have shown that computer simulations of PMR spectra can successfully separate the signals of cis and trans isomers and interpret vicinal coupling constants. nih.gov Furthermore, machine learning approaches are emerging as powerful tools for the accurate prediction of ¹H NMR chemical shifts. mdpi.com
The vibrational frequencies from DFT calculations can be correlated with experimental IR spectra to assign specific vibrational modes. For example, the O-H and C=N stretching frequencies would be characteristic features in the IR spectrum of this compound. The formation of an intramolecular hydrogen bond would cause a noticeable red-shift in the O-H stretching frequency.
Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for Related Heterocycles
| Compound/System | Spectroscopic Parameter | Predicted Value | Experimental Value | Computational Method | Reference |
| Acetyl-proline amide | ¹H NMR Chemical Shifts | (Separated for cis/trans) | (Separated for cis/trans) | Computer Simulation | nih.gov |
| Thiazolidine Derivatives | ¹³C NMR Chemical Shifts | (Good agreement) | (Available data) | MP2/6-311G(d,p) (GIAO) | researchgate.net |
| Proline-rich peptides | ¹⁹F NMR Chemical Shifts | (Used for conformational analysis) | (Measured) | DFT (M06/cc-pVDZ) | nih.gov |
This table is illustrative and demonstrates the application of computational methods for spectroscopic prediction in related systems.
Calculated NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. Computational methods can predict ¹H and ¹³C NMR spectra with high accuracy, aiding in the identification and structural confirmation of molecules. These calculations typically involve optimizing the molecule's geometry and then computing the magnetic shielding tensors for each nucleus. The calculated shielding values are then converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).
For this compound, predicted chemical shifts would be critical for distinguishing it from its more stable keto tautomer. Key expected features in the ¹H NMR spectrum would include a signal for the hydroxyl proton (-OH), a vinyl proton (=CH-), and distinct signals for the three methylene (B1212753) groups (-CH₂-) of the dihydropyrrole ring. Similarly, ¹³C NMR calculations would predict the shifts for the vinylic carbons (C=C), the imine carbon (C=N), and the aliphatic carbons of the ring. Coupling constants (J-values) between adjacent protons can also be calculated, providing valuable information about the dihedral angles and connectivity within the molecule.
Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
This table is an illustrative example based on typical chemical shift values for similar functional groups and is not derived from a specific published computational study on this exact molecule.
| Atom Number | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| 1 | N-H | ~5.0 - 7.0 (broad) | - |
| 2 | -CH₂- | ~3.6 - 3.8 | ~45 - 50 |
| 3 | -CH₂- | ~1.9 - 2.1 | ~22 - 26 |
| 4 | -CH₂- | ~2.7 - 2.9 | ~35 - 40 |
| 5 | C=N | - | ~165 - 175 |
| 6 | =CH- | ~5.5 - 6.0 | ~90 - 100 |
| 7 | C-OH | - | ~150 - 160 |
| 8 | -OH | ~9.0 - 12.0 (broad) | - |
| 9 | -CH₃ | ~1.8 - 2.2 | ~15 - 20 |
Simulated Vibrational Spectra and UV-Vis Transitions
Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational simulations can predict these vibrational frequencies, which correspond to specific bond stretches, bends, and torsions. For this compound, a simulated IR spectrum would be expected to show characteristic absorption bands for the O-H stretch (around 3400-3600 cm⁻¹), the N-H stretch (around 3300-3500 cm⁻¹), C=N and C=C stretching vibrations (in the 1600-1680 cm⁻¹ region), and the C-O stretch of the enol (around 1200 cm⁻¹).
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Simulations, often performed using Time-Dependent Density Functional Theory (TD-DFT), can calculate the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths. The conjugated π-system in this compound, which extends over the C=N and C=C-OH framework, is expected to give rise to electronic transitions, likely π→π* and n→π* transitions, in the UV region. researchgate.net These calculated transitions are instrumental in interpreting experimental spectra and understanding the electronic structure of the molecule. researchgate.net
Table 2: Illustrative Predicted Vibrational Frequencies and UV-Vis Transitions
This table is an illustrative example based on typical spectroscopic values for the functional groups present and is not derived from a specific published computational study on this exact molecule.
| Spectral Data Type | Feature | Predicted Value | Assignment |
| Vibrational | O-H | ~3550 cm⁻¹ | Stretch |
| Vibrational | N-H | ~3400 cm⁻¹ | Stretch |
| Vibrational | C=N | ~1660 cm⁻¹ | Stretch |
| Vibrational | C=C | ~1620 cm⁻¹ | Stretch |
| Vibrational | C-O | ~1210 cm⁻¹ | Stretch |
| UV-Vis | λ_max1 | ~220 - 240 nm | π→π |
| UV-Vis | λ_max2 | ~280 - 310 nm | n→π |
Reactivity Prediction and Reaction Mechanism Elucidation
Theoretical chemistry provides powerful predictive tools for understanding how a molecule will behave in a chemical reaction. By mapping out potential energy surfaces, chemists can identify the most likely pathways for a reaction to occur.
Transition State Characterization
A transition state represents the highest energy point along a reaction coordinate. Characterizing the geometry and energy of a transition state is fundamental to understanding a reaction's kinetics and mechanism. For this compound, a key reaction mechanism to study would be its tautomerization to the more stable keto form, 2-acetyl-1-pyrroline (B57270). Computational methods can locate the transition state structure for the intramolecular proton transfer from the enol's oxygen to the adjacent carbon atom. The calculated activation energy (the energy difference between the reactant and the transition state) would determine the kinetic stability of the enol form.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a simplified yet powerful model for predicting chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. slideshare.netnih.gov The energy and spatial distribution of these orbitals are key to understanding a molecule's nucleophilic and electrophilic nature.
For this compound, the HOMO would likely be distributed across the conjugated π-system, making the molecule susceptible to attack by electrophiles. The LUMO, conversely, would indicate the sites most susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a crucial parameter; a smaller gap generally implies higher reactivity. researchgate.net FMO analysis would be invaluable for predicting how this enol might participate in reactions such as cycloadditions or reactions with electrophiles and nucleophiles.
Kinetic Isotope Effect (KIE) Predictions
The Kinetic Isotope Effect (KIE) is the change in reaction rate observed when an atom in the reactant is replaced by one of its isotopes (e.g., hydrogen with deuterium). wikipedia.orglibretexts.org KIEs are a sensitive probe of reaction mechanisms, particularly for steps involving the breaking or forming of a bond to the isotopically substituted atom. princeton.edu
Computational chemistry can predict KIEs by calculating the vibrational frequencies of the reactant and the transition state for both the normal and isotopically labeled species. nih.gov For the tautomerization of this compound, calculating the KIE for replacing the hydroxyl proton with deuterium (B1214612) (kH/kD) would provide profound insight. A large primary KIE would confirm that the O-H bond is indeed broken in the rate-determining step of the tautomerization process, solidifying the understanding of the reaction mechanism. nih.gov
Catalytic Applications of Z 2 3,4 Dihydro 2h Pyrrol 5 Yl Ethenol and Its Derivatives
Organocatalytic Potential of (Z)-2-(3,4-Dihydro-2H-pyrrol-5-yl)ethenol
Research into the organocatalytic potential of this compound and its keto tautomer is not prevalent in the reviewed scientific literature. While many chiral pyrrolidine (B122466) scaffolds are foundational in asymmetric organocatalysis, specific studies detailing the use of this particular compound as an organocatalyst are not available.
Asymmetric Catalysis in Organic Transformations
There is currently no documented evidence of this compound or its derivatives being employed as organocatalysts for asymmetric transformations.
Mechanistic Studies of Organocatalyzed Reactions
As there are no reported applications of this compound in organocatalysis, mechanistic studies of such reactions have not been performed.
Ligand Design for Transition Metal Catalysis
The structure of this compound, featuring both nitrogen and oxygen atoms, suggests potential for its use as a ligand in transition metal catalysis. The molecule's keto-enol tautomerism allows for chelation with metal centers.
Coordination Chemistry of this compound Derivatives
The coordination potential of the tautomeric form, 2-acetyl-1-pyrroline (B57270) (2-AP), has been explored. Studies have shown that 2-AP can function as a chelating ligand, coordinating with transition metals. For instance, in the presence of light, 2-AP reacts with chromium hexacarbonyl (Cr(CO)₆) to form a colored complex. mdpi.com This reaction involves the dissociation of carbonyl ligands from the chromium center, allowing 2-AP to bind through its nitrogen and oxygen atoms. mdpi.com This chelating ability is a fundamental property for designing more complex ligands for various catalytic applications.
Application in Cross-Coupling Reactions
Despite the potential for ligand design, there are no specific reports in the surveyed literature on the application of this compound or its derivatives as ligands in cross-coupling reactions.
Role in Biocatalysis and Enzyme Mimicry
The role of this compound in biocatalysis is primarily understood from the perspective of its biosynthesis, where it is a product of enzyme-catalyzed reactions, rather than acting as a catalyst itself. The compound is famously produced in fragrant rice (Oryza sativa L.), and its formation is a multi-step enzymatic process. nih.govfrontiersin.org
The biosynthesis involves precursors such as proline, ornithine, and glutamic acid, which are converted into Δ¹-pyrroline-5-carboxylic acid (P5C). nih.govnih.gov This conversion is catalyzed by specific enzymes. nih.gov
Key Enzymes in the Biosynthesis of 2-Acetyl-1-Pyrroline Precursors:
| Enzyme | Abbreviation | Role |
| Δ¹-Pyrroline-5-carboxylate Synthetase | P5CS | Catalyzes the conversion of glutamate (B1630785) to P5C. nih.govnih.gov |
| Ornithine Aminotransferase | OAT | Catalyzes the conversion of ornithine to P5C. nih.govnih.gov |
| Proline Dehydrogenase | PDH | Catalyzes the oxidation of proline to P5C. nih.gov |
| Diamine Oxidase | DAO | Oxidizes putrescine (derived from ornithine) to form γ-aminobutyraldehyde, a precursor to the pyrroline (B1223166) ring. nih.gov |
Tracer experiments using ¹⁵N-labeled glutamic acid have confirmed that the nitrogen atom in the 2-acetyl-1-pyrroline ring originates from this amino acid. nih.gov The upregulation of the P5CS enzyme in aromatic rice varieties leads to higher levels of the P5C precursor, which in turn contributes to the accumulation of 2-acetyl-1-pyrroline. nih.gov
While this demonstrates a clear role for biocatalysis in the formation of the compound, there is no available information on this compound or its tautomer acting as an enzyme mimic or participating as a catalyst in other biocatalytic processes.
Sufficient information to generate a detailed scientific article on the catalytic applications of the specific chemical compound "this compound," as per the provided outline, is not available in the public domain. Extensive searches for this compound and its derivatives in the context of catalysis, substrate recognition, and enzyme-inspired design have yielded no specific research findings.
The provided outline requires in-depth, scientifically accurate information, including data tables and detailed research findings, for the following sections:
Design of Enzyme-Inspired Catalysts
Without any dedicated scholarly articles or patents detailing the catalytic behavior of "this compound," it is not possible to generate the requested content while adhering to the principles of accuracy and factual reporting. General information on related classes of compounds, such as pyrrole (B145914) derivatives or enzyme-inspired catalysis, would not meet the strict requirement of focusing solely on the specified molecule.
Therefore, the generation of the requested article cannot be completed at this time due to a lack of specific scientific data on "this compound."
Biological Activity and Molecular Mechanisms of Z 2 3,4 Dihydro 2h Pyrrol 5 Yl Ethenol Analogs
Investigation of Molecular Targets and Binding Interactions
The identification of molecular targets is a critical first step in elucidating the mechanism of action of any bioactive compound. For novel molecules like (Z)-2-(3,4-Dihydro-2H-pyrrol-5-yl)ethenol analogs, a combination of computational and experimental approaches is typically employed.
Chemical Proteomics Approaches for Target Identification
Chemical proteomics has emerged as a powerful tool for the unbiased identification of protein targets of small molecules from complex biological samples. nih.govnih.gov This approach often involves the synthesis of a chemical probe by attaching a reactive group and a reporter tag (like biotin) to the core molecule of interest. This probe can then be used to "fish" for binding partners in cell lysates, which are subsequently identified by mass spectrometry. nih.gov
For a compound like this compound, a potential chemical proteomics workflow would involve:
Probe Synthesis: Modification of the ethenol or another suitable position on the pyrroline (B1223166) ring to incorporate a linker and a biotin (B1667282) tag.
Affinity Purification: Incubation of the biotinylated probe with cell or tissue lysates to allow for the formation of probe-target complexes. These complexes are then captured using streptavidin-coated beads.
Protein Identification: The captured proteins are eluted, separated by gel electrophoresis, and identified using mass spectrometry.
While no specific studies utilizing this approach for this compound analogs were found, research on other heterocyclic compounds, such as pyrido[2,3-d]pyrimidine (B1209978) kinase inhibitors, has successfully employed this method to identify numerous protein kinase targets. nih.gov
Another label-free approach is the drug affinity responsive target stability (DARTS) method, which relies on the principle that the binding of a small molecule can stabilize its target protein against proteolysis. nih.gov This technique avoids the need for chemical modification of the compound. nih.gov
Biophysical Techniques for Ligand-Target Binding Studies
Once potential targets are identified, biophysical techniques are essential to validate the interaction and to characterize the binding affinity and thermodynamics. Commonly used methods include:
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).
Surface Plasmon Resonance (SPR): SPR is a label-free technique that monitors the binding of a ligand to a target immobilized on a sensor surface in real-time, allowing for the determination of association and dissociation rate constants (kon and koff) and the binding affinity.
Thermal Shift Assays (TSA): Also known as differential scanning fluorimetry, TSA measures the change in the melting temperature of a protein upon ligand binding. An increase in the melting temperature suggests that the ligand stabilizes the protein.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the binding site and the conformational changes in both the ligand and the protein upon complex formation.
These techniques have been widely applied to characterize the binding of various small molecules to their protein targets, including those with heterocyclic scaffolds. nih.gov
Elucidation of Mechanism of Action at the Cellular Level
Signaling Pathway Modulation
Many bioactive compounds exert their effects by modulating specific signaling pathways within the cell. The this compound core structure, being a pyrroline derivative, has the potential to interact with various kinases, phosphatases, or other enzymes involved in signal transduction.
For instance, studies on pyrroline-5-carboxylate reductase-2 (PYCR2), an enzyme involved in proline metabolism, have shown that its upregulation is associated with colorectal cancer and that it may promote tumorigenesis by modulating Wnt/β-catenin signaling. nih.gov While not a direct analog, this highlights how pyrroline-related metabolic pathways can intersect with critical cancer signaling cascades.
To investigate the effect of this compound analogs on cellular signaling, researchers would typically use a panel of reporter assays for various pathways (e.g., NF-κB, MAPK, PI3K/Akt) and perform western blot analysis to examine the phosphorylation status of key signaling proteins.
Protein-Protein Interaction Disruption or Enhancement
Protein-protein interactions (PPIs) are fundamental to most biological processes, and their modulation by small molecules is a growing area of drug discovery. nih.govnih.gov Small molecules can either disrupt or stabilize PPIs, acting at the interface (orthosteric) or at a distant site (allosteric). nih.gov
Given the planar and featureless nature of many PPI interfaces, developing small molecule modulators can be challenging. However, heterocyclic scaffolds are found in some successful PPI modulators. For example, pyrrolidine-containing compounds have been developed as inhibitors of the MDM2/p53 interaction, a key target in cancer therapy. nih.gov
To assess the potential of this compound analogs as PPI modulators, techniques such as co-immunoprecipitation, fluorescence resonance energy transfer (FRET), and bioluminescence resonance energy transfer (BRET) could be employed to monitor the association of specific protein pairs in the presence of the compound.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. This involves systematically modifying the chemical structure and evaluating the impact on biological activity.
While no specific SAR studies for this compound were identified, research on related pyrrole (B145914) and pyrrolone derivatives provides insights into how modifications to this type of scaffold can influence activity. For example, in a study of pyrrolone antimalarial agents, modifications to the substituents on the pyrrole ring and replacement of a phenyl ring with a piperidine (B6355638) moiety led to derivatives with improved in vitro activity. nih.gov Another study on 2-aminopyrrole derivatives as metallo-β-lactamase inhibitors revealed that the 3-carbonitrile group and the N-benzyl side chain were important for inhibitory potency. nih.gov
For this compound, a systematic SAR study would involve the synthesis and evaluation of a library of analogs with variations at key positions, such as:
The ethenol side chain: Altering the length, rigidity, and functional groups of this chain.
The pyrroline ring: Introducing substituents at various positions on the ring.
The nitrogen atom: Exploring the effect of different N-substituents.
The data from such studies would be crucial for developing a quantitative structure-activity relationship (QSAR) model to guide the design of more potent and selective analogs.
Systematic Modification of the Pyrroline Ring and Ethenol Moiety
The biological activity of analogs of this compound can be systematically modulated by making targeted modifications to both the pyrroline ring and the ethenol side chain. Structure-activity relationship (SAR) studies on related pyrroline and pyrrolidone derivatives provide a framework for predicting how such changes might influence the potency, selectivity, and pharmacokinetic properties of these compounds. nih.gov
Modification of the Pyrroline Ring:
The pyrroline ring offers several positions for substitution, each potentially leading to distinct biological outcomes. The nitrogen atom and the carbon atoms of the ring can be functionalized to alter the molecule's properties.
Substitution at the Nitrogen Atom: The nitrogen atom of the pyrroline ring is a key site for modification. Its basicity and nucleophilicity are critical for interactions with biological targets. nih.gov Altering the substituent on the nitrogen can influence the compound's polarity, lipophilicity, and ability to form hydrogen bonds. For example, in a series of pyrrolone antimalarial agents, modifications to the N-phenyl group were explored to improve metabolic stability and solubility. nih.gov
Substitution at Carbon Positions: Introducing substituents at the carbon atoms of the pyrroline ring can have a profound impact on biological activity. These substitutions can affect the ring's conformation and its interaction with target proteins. nih.gov For instance, in a study of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles, the nature and position of substituents on the aryl rings were found to be crucial for their antiproliferative activity. nih.gov Simple alkyl substituents on the pyrrolone ring of antimalarial compounds generally led to a decrease in activity, whereas aromatic rings, particularly those separated by a methylene (B1212753) linker, maintained or improved potency. nih.gov
Interactive Data Table: Impact of Pyrroline Ring Modifications on Antimalarial Activity of Pyrrolone Analogs
| Modification | Substituent | Relative Potency | Rationale for Modification |
| N-Aryl Group | Phenyl | Baseline | Initial lead compound structure |
| N-Aryl Group | Pyridyl | Variable | To improve solubility and metabolic stability |
| C-Ring Position | Simple alkyl groups | Decreased | To explore steric and electronic effects |
| C-Ring Position | Aromatic ring | Retained/Improved | To enhance binding interactions |
Modification of the Ethenol Moiety:
The ethenol moiety [(Z)-ethenol] is a critical pharmacophoric feature. Its modification or replacement through bioisosteric principles can lead to analogs with improved properties. Bioisosterism involves substituting one atom or group with another that has similar physical or chemical properties, with the goal of creating a new compound with similar or enhanced biological activity. nih.govcambridgemedchemconsulting.comnih.gov
Esterification or Etherification: The hydroxyl group of the ethenol can be converted to an ester or an ether. This modification would alter the compound's polarity and its ability to act as a hydrogen bond donor, which could in turn affect its binding to a biological target and its pharmacokinetic profile.
Bioisosteric Replacement of the Hydroxyl Group: The hydroxyl group could be replaced by other functional groups such as a thiol (-SH), an amine (-NH2), or a fluorine atom. cambridgemedchemconsulting.com For example, replacing a hydroxyl group with fluorine can block metabolic oxidation at that position and may alter the acidity of nearby protons. cambridgemedchemconsulting.com
Replacement of the Ethenyl Linker: The double bond of the ethenol moiety could be reduced to a single bond, creating a more flexible ethyl alcohol side chain. Conversely, it could be incorporated into a more rigid ring system. Such changes would significantly alter the spatial arrangement of the pharmacophoric groups and their interaction with a target. The introduction of a sulfur atom as a bioisosteric replacement for a carbon atom has been shown to create new interactions that can stabilize a ligand-target complex and alter target selectivity. nih.govpreprints.orgresearchgate.net
Impact of Stereochemistry on Biological Function
Chirality plays a pivotal role in the biological activity of many therapeutic agents, as biological systems such as enzymes and receptors are themselves chiral. nih.govnih.gov The spatial arrangement of substituents in a molecule can dramatically affect its interaction with a biological target, leading to differences in potency, efficacy, and even the type of biological response.
For analogs of this compound, stereochemistry can arise from two main sources: the stereocenters on the pyrroline ring and the geometry of the double bond in the ethenol moiety.
Stereocenters on the Pyrroline Ring: The saturated carbon atoms in the 3,4-dihydro-2H-pyrrole ring can be chiral centers, especially when substituted. The different enantiomers or diastereomers of a compound can exhibit markedly different biological activities. For instance, in a study of pyrrolidine (B122466) derivatives, the spatial orientation of substituents was shown to lead to different biological profiles due to varied binding modes to enantioselective proteins. nih.gov The puckering of the pyrrolidine ring, influenced by substituents, also affects pharmacological efficacy. nih.gov
Geometric Isomerism of the Ethenol Moiety: The subject compound is specified as the (Z)-isomer, indicating a specific geometric arrangement around the carbon-carbon double bond. The corresponding (E)-isomer would have a different spatial orientation of the pyrroline ring relative to the hydroxyl group. This difference in geometry can be critical for fitting into a specific binding pocket of a target protein. Photoisomerization studies on related pyrromethenone systems have shown that (Z) and (E) isomers can have different stabilities and may interconvert under certain conditions. nih.gov
The synthesis of stereochemically pure isomers is often a critical step in drug development to isolate the more active and less toxic enantiomer or diastereomer.
Chemogenomic Profiling and Phenotypic Screening in Model Systems
The discovery of novel bioactive compounds and the elucidation of their mechanisms of action have been revolutionized by advanced screening technologies. For analogs of this compound, chemogenomic profiling and phenotypic screening represent powerful approaches to uncover new biological activities and understand their molecular basis.
High-Throughput Screening for Novel Bioactivities
High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify those that modulate a specific biological target or pathway. nih.gov This approach is particularly valuable in the early stages of drug discovery when the aim is to identify "hit" compounds from a large and diverse chemical space. nih.govnih.gov
For analogs of this compound, HTS can be employed in various formats:
Target-Based Screening: If a specific biological target is hypothesized for these analogs (e.g., a particular enzyme or receptor), an HTS assay can be designed to measure the direct interaction of the compounds with the purified target.
Cell-Based Screening: This approach uses living cells to screen for compounds that produce a desired biological response. nih.gov Cell-based assays can provide more physiologically relevant information than target-based assays as they account for factors such as cell permeability and metabolism. technologynetworks.com For instance, a library of pyrroline analogs could be screened for their ability to inhibit the proliferation of cancer cells or to protect neuronal cells from damage. mdpi.com
Interactive Data Table: High-Throughput Screening Approaches for Pyrroline Analogs
| Screening Type | Assay Principle | Potential Application for Analogs | Advantages |
| Target-Based | Measures direct binding or inhibition of a purified protein. | Identifying inhibitors of a specific enzyme (e.g., a kinase or protease). | High specificity and clear mechanism of action for hits. |
| Cell-Based | Monitors a cellular response (e.g., cell viability, reporter gene expression). wikipedia.org | Discovering compounds with anticancer or neuroprotective effects. | More physiologically relevant; accounts for cell permeability. technologynetworks.com |
| High-Content Screening | Uses automated microscopy to quantify multiple phenotypic parameters. | Assessing complex cellular changes, such as neurite outgrowth or organelle morphology. | Provides multi-parametric data for a more nuanced understanding of compound effects. wikipedia.org |
The development of new drugs is a time-consuming and expensive process, and HTS can significantly accelerate the initial discovery phase by efficiently screening tens of thousands of compounds. nih.gov
Identification of Phenotypes Induced by this compound Analogs
Phenotypic screening is a powerful drug discovery strategy that identifies compounds based on their ability to induce a desired change in the phenotype of a cell or organism, without a priori knowledge of the drug's target. technologynetworks.comwikipedia.orgrevvity.com This approach is particularly useful for complex diseases where the underlying biology is not fully understood. nih.gov
For analogs of this compound, phenotypic screening in relevant model systems could reveal unexpected therapeutic applications.
Model Systems: A variety of model systems can be used for phenotypic screening, ranging from simple cell lines to more complex 3D organoids and whole organisms like zebrafish or fruit flies. technologynetworks.comwikipedia.orguniversiteitleiden.nl The choice of model depends on the disease area of interest. For example, to screen for neuroprotective effects, one might use primary neuron cultures or a zebrafish model of neurodegeneration.
Phenotypic Readouts: Advances in high-content imaging and analysis allow for the quantification of a wide range of cellular phenotypes, such as changes in cell morphology, the subcellular localization of proteins, or the expression of specific biomarkers. revvity.com For instance, a screen might identify analogs that promote the differentiation of stem cells into a desired cell type or that reverse a disease-associated morphological change in patient-derived cells.
A significant challenge in phenotypic screening is the subsequent identification of the molecular target responsible for the observed phenotype, a process known as target deconvolution. wikipedia.org Modern techniques, including chemoproteomics and genetic approaches, are used to address this challenge. nih.gov The resurgence of phenotypic screening, supported by these advanced technologies, holds promise for the discovery of first-in-class drugs with novel mechanisms of action. nih.gov
Applications in Materials Science for Z 2 3,4 Dihydro 2h Pyrrol 5 Yl Ethenol Derivatives
Design and Synthesis of Functional Polymers Incorporating the (Z)-2-(3,4-Dihydro-2H-pyrrol-5-yl)ethenol Unit
The incorporation of the this compound moiety into polymer chains can impart unique chemical and physical properties, leading to materials with enhanced functionality. The design of such polymers requires careful consideration of monomer synthesis and the subsequent polymerization strategies.
The synthesis of monomers based on the this compound scaffold is a critical first step. While specific synthetic routes for this exact compound are not extensively documented in publicly available literature, general methods for the synthesis of substituted pyrroles and their derivatives can be adapted. For instance, the Paal-Knorr pyrrole (B145914) synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine, offers a foundational approach. acs.org Variations of this method, including multicomponent reactions, have been developed to create a diverse library of pyrrole-containing molecules. beilstein-journals.org
One potential strategy for synthesizing a polymerizable derivative of this compound could involve the introduction of a polymerizable group, such as a vinyl or an acrylate (B77674) moiety, onto the pyrroline (B1223166) ring or the ethenol side chain. Subsequent polymerization could then be achieved through various techniques, including free-radical polymerization, ring-opening metathesis polymerization (ROMP), or controlled radical polymerization methods like atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization. These methods would allow for the creation of well-defined polymer architectures.
| Polymerization Technique | Description | Potential Monomer Structure |
| Free-Radical Polymerization | A common method where a polymer forms by the successive addition of free-radical building blocks. | A derivative with a vinyl group attached to the pyrroline nitrogen or the ethenol oxygen. |
| Ring-Opening Metathesis Polymerization (ROMP) | Involves the use of a strained cyclic olefin monomer that opens up to form a linear polymer. | A bicyclic derivative incorporating the pyrroline ring. |
| Controlled Radical Polymerization (e.g., ATRP, RAFT) | Allows for the synthesis of polymers with controlled molecular weight, narrow molecular weight distribution, and complex architectures. | A derivative with an initiating group for ATRP or a RAFT agent. |
Supramolecular Chemistry and Self-Assembly
The field of supramolecular chemistry focuses on the non-covalent interactions between molecules. The structural characteristics of this compound derivatives make them excellent candidates for the construction of complex, self-assembled supramolecular structures.
The key to the supramolecular behavior of these derivatives lies in the variety of non-covalent interactions they can participate in. These include:
Hydrogen Bonding: The N-H group of the pyrroline ring and the O-H group of the ethenol moiety are both capable of acting as hydrogen bond donors and acceptors. This can lead to the formation of intricate hydrogen-bonded networks.
π-π Stacking: The pyrrole ring, being an aromatic heterocycle, can engage in π-π stacking interactions with other aromatic systems. This is a crucial driving force for the self-assembly of many π-conjugated molecules. oup.com
Dipole-Dipole Interactions: The inherent polarity of the molecule, arising from the presence of nitrogen and oxygen atoms, can lead to significant dipole-dipole interactions, further guiding the assembly process.
Host-Guest Interactions: The pyrrole ring is a known anion-binding motif, and derivatives can be designed to act as hosts for specific guest molecules, leading to the formation of host-guest complexes. oup.com
The interplay of these non-covalent forces can direct the self-assembly of this compound derivatives into well-defined, ordered nanostructures such as nanofibers, nanotubes, and vesicles. nih.gov The specific morphology of the resulting nanostructure is highly dependent on the molecular design, concentration, solvent, and temperature. The ability to control the formation of these ordered structures is of great interest for applications in nanotechnology, including drug delivery, sensing, and catalysis.
Organic Electronic Materials
Pyrrole-containing compounds have been extensively investigated for their potential in organic electronic devices due to their electron-rich nature. nih.govacs.org Derivatives of this compound, with their conjugated π-system, are promising candidates for use in various organic electronic applications.
The electronic properties of these materials can be tuned by modifying the chemical structure. For example, the introduction of electron-withdrawing or electron-donating groups can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing their charge-transport characteristics. rsc.org
| Application | Desired Properties | Potential Role of the Compound |
| Organic Field-Effect Transistors (OFETs) | High charge carrier mobility, good stability. | As the active semiconducting layer. nih.gov |
| Organic Photovoltaics (OPVs) | Broad absorption spectrum, efficient charge separation and transport. | As a donor or acceptor material in the active layer. acs.org |
| Organic Light-Emitting Diodes (OLEDs) | High photoluminescence quantum yield, balanced charge injection and transport. | As a host material, an emissive material, or a charge-transporting layer. jmaterenvironsci.com |
Recent research has demonstrated the successful synthesis and application of various pyrrole-based materials in organic electronics. For instance, diketopyrrolopyrrole (DPP) dyes, which contain a pyrrolo-pyrrole core, have shown excellent performance as electron-transporting materials. rsc.org Furthermore, computational studies have been employed to design novel pyrrole-based molecules with optimized electronic properties for OLED applications. jmaterenvironsci.com While direct research on this compound for these applications is limited, the foundational knowledge from related pyrrole derivatives strongly suggests its potential in this exciting field.
Optoelectronic Properties of Conjugated this compound Systems
The optoelectronic properties of conjugated organic molecules are fundamentally linked to their electronic structure, particularly the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In conjugated systems based on pyrrole derivatives, these properties can be finely tuned through chemical modifications.
For instance, in diketopyrrolopyrrole (DPP) based polymers, the introduction of different functional groups can significantly alter their optical and electronic energy gaps. acs.org The strong electron-withdrawing nature of the DPP core, when combined with various electron-donating units, creates donor-acceptor systems with tailored optoelectronic characteristics. frontiersin.orgrsc.org This principle of tuning by derivatization is also observed in 1,4-dihydropyrrolo[3,2-b]pyrrole (B12111405) (DHPP) systems, where modifying the peripheral aromatic units allows for the adjustment of optical absorbances across the visible spectrum. acs.org
Theoretical studies using Density Functional Theory (DFT) on various oligopyrroles and their derivatives have shown that substitutions on the pyrrole ring are a crucial parameter for defining the structural and electronic properties of the molecule. nih.gov These computational models are instrumental in predicting the HOMO and LUMO energy levels, which are essential for designing materials for optoelectronic applications like organic solar cells. scientific.net
| Compound Type | Key Structural Feature | Observed Optoelectronic Properties | Potential Application |
|---|---|---|---|
| Diketopyrrolopyrrole (DPP) Polymers | Donor-Acceptor Architecture | Tunable optical and electrochemical energy gaps. acs.org | Organic Photovoltaics, Organic Light Emitting Diodes (OLEDs). frontiersin.org |
| 1,4-Dihydropyrrolo[3,2-b]pyrrole (DHPP) Polymers | Diverse Peripheral Aromatic Units | Adjustable optical absorbance across the visible spectrum. | Optical and Electronic Devices. |
| β-Methoxy DPP Polymers | Strong Electron-Donating Substituent | Modulated polymer properties, affecting optical and electrochemical Eg. acs.org | Tuning of polymer properties for specific electronic applications. acs.org |
| Thiophene-Flanked DPP | Reduced Steric Hindrance | Favorable electronics for solid-state morphology. acs.org | High-performance organic electronics. acs.org |
Role in Organic Semiconductor Development
Organic semiconductors are the cornerstone of next-generation electronic devices, offering advantages such as mechanical flexibility and solution processability. nih.govfrontiersin.org Pyrrole-based conjugated polymers, particularly those incorporating the diketopyrrolopyrrole (DPP) core, have emerged as leading candidates for high-performance organic thin-film transistors (OTFTs). acs.org
The exceptional performance of DPP-based materials stems from their strong electron-deficient character, which facilitates the creation of donor-acceptor systems. nih.gov This architecture, combined with the planar nature of the DPP backbone, promotes high intra-chain charge transfer mobility. nih.gov Furthermore, strong π-π interactions between neighboring DPP moieties enhance inter-chain charge transport, which is crucial for efficient device operation. rsc.orgnih.gov
Research has shown that the charge carrier mobility in DPP-based polymers can be significantly influenced by their chemical structure and solid-state packing. For example, a DPP derivative was reported to exhibit excellent hole mobilities of 0.7 cm²/Vs and a current on/off ratio of 10⁶ in vacuum-deposited OTFTs. nih.gov By carefully designing the polymer backbone and adjusting the number of thiophene (B33073) units attached to the DPP core, hole mobility can be enhanced by nearly an order of magnitude. rsc.org Some DPP-based polymer semiconductors have achieved remarkable hole mobilities exceeding 10 cm²/Vs. rsc.org
The introduction of soft, elastomeric segments into the backbone of DPP polymers, creating tri-block copolymers, has been shown to maintain good charge transport properties while imparting mechanical flexibility. mdpi.com In these systems, charge carrier mobility can even be improved by shear coating deposition techniques, with mobilities increasing with higher shear speeds. mdpi.com
Given these findings, derivatives of this compound are promising candidates for organic semiconductor development. The conjugated nature of the molecule, coupled with the potential for forming ordered structures through intermolecular interactions, could lead to materials with significant charge carrier mobilities. The ability to modify the structure through the ethenol group and at various positions on the pyrrole ring would allow for the fine-tuning of semiconductor properties, such as the energy levels and charge transport characteristics.
| Compound/Polymer | Device Architecture | Charge Carrier Mobility (μ) | Key Finding |
|---|---|---|---|
| Diketopyrrolopyrrole Derivative | Vacuum-Deposited OTFT | 0.7 cm²/Vs (hole mobility) nih.gov | Demonstrates high p-channel performance in small molecules. nih.gov |
| DPP-based Polymer | OTFT | up to 12 cm²/Vs (hole mobility) frontiersin.org | Highlights the potential of D-A type polymers for high mobility. |
| DPP Tri-block Copolymer (24 wt% PDMS) | Shear Coated OTFT | 0.06 to 0.16 cm²/Vs (hole mobility) mdpi.com | Mobility improves with increasing shear speed. mdpi.com |
| DPP Tri-block Copolymer (37 wt% PDMS) | Shear Coated OTFT | 0.05 to 0.13 cm²/Vs (hole mobility) mdpi.com | Demonstrates tolerance to high-speed deposition. mdpi.com |
| Half-fused DPP Polymer | OTFT | μh = 2.23 cm²/Vs, μe = 1.08 cm²/Vs frontiersin.orgnih.gov | Increased planarity significantly improves ambipolar performance. frontiersin.orgnih.gov |
Responsive Materials and Smart Systems
Stimuli-responsive materials, or "smart" materials, can change their physical or chemical properties in response to external stimuli such as pH, temperature, light, or the presence of specific chemical species. rsc.orgnih.gov These materials are at the forefront of innovation in areas like drug delivery, sensing, and actuators. researchgate.net Pyrrole-containing polymers are excellent candidates for the development of such smart systems.
Stimuli-Responsive Behavior of this compound Containing Materials
While direct studies on the stimuli-responsive behavior of materials containing This compound are not yet available, the inherent chemical functionalities of this molecule suggest a high potential for creating responsive materials. The pyrrole nitrogen and the hydroxyl group of the ethenol moiety are both susceptible to protonation and deprotonation, making them ideal candidates for pH-responsive systems.
Polypyrrole-based hydrogels are a well-studied class of stimuli-responsive materials. acs.org These hydrogels can exhibit changes in swelling and conductivity in response to various stimuli, including temperature, pH, and near-infrared (NIR) light. acs.orgrsc.org For example, hydrogels incorporating polypyrrole can be designed to have spatiotemporally modulated functionalities. acs.org The pH-dependent stress response in polypyrrole films has also been investigated, showing that the mechanical properties can be tuned by changing the pH of the surrounding electrolyte. researchgate.net
Furthermore, photoresponsive materials have been developed using molecules that undergo reversible structural changes upon light exposure, such as azobenzene (B91143) and spiropyrans. nih.gov The conjugated system of this compound could potentially be functionalized with such photo-responsive groups to create light-sensitive materials. The isomerization of these groups can lead to macroscopic changes in the material's properties.
Thermoresponsive polymers, which exhibit a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST), are another important class of smart materials. mdpi.com Polymers based on N-substituted pyrrolidines have been shown to exhibit thermoresponsive behavior. nih.gov By incorporating this compound derivatives into polymer chains, it may be possible to create novel thermoresponsive materials where the transition temperature can be tuned by the specific substituents on the pyrrole ring or the ethenol group.
Development of Sensing Applications
The development of chemical sensors, or chemosensors, is a rapidly growing field, and conjugated pyrrole systems have demonstrated significant promise in this area. These sensors typically rely on a change in an optical property, such as color or fluorescence, upon interaction with a specific analyte.
Pyrrole-based derivatives have been successfully employed as fluorescent chemosensors for the detection of various ions and molecules. For instance, diketopyrrolopyrrole (DPP)-based fluorescent probes have been developed for detecting low pH and Zn²⁺ ions. rsc.org The sensing mechanism often involves photoinduced electron transfer (PET), which is modulated by the binding of the analyte. The carbonyl and amine groups within the DPP core make these derivatives suitable for sensing various ions, including fluoride (B91410) and cyanide. frontiersin.org
Conjugated molecules based on dithienopyrrole derivatives have been synthesized and shown to act as chemosensors for herbicides like mesotrione (B120641) through fluorescence quenching. researchgate.netscielo.br Similarly, a pyrrole-quinazoline derivative has been developed as a turn-off fluorescent sensor for Cu²⁺ ions and a subsequent turn-on sensor for pyrophosphate. nih.gov Soluble fluorescent polymeric nanoparticles based on pyrrole derivatives have also been shown to have structure-dependent sensing behaviors for different chemical species. rsc.org
Given the conjugated nature and the presence of heteroatoms with lone pairs of electrons in This compound , its derivatives are excellent candidates for the development of novel chemosensors. The ethenol group could serve as a specific binding site for certain analytes, and the conjugated system would provide the necessary framework for a fluorescent or colorimetric response. By functionalizing the core structure, it should be possible to design sensors with high selectivity and sensitivity for a wide range of target molecules.
| Sensor Based On | Target Analyte | Sensing Mechanism | Reported Outcome |
|---|---|---|---|
| Diketopyrrolopyrrole (DPP) Probes | Low pH and Zn²⁺ rsc.org | Photoinduced Electron Transfer (PET) rsc.org | Fluorescence enhancement upon analyte binding. rsc.org |
| DPP-based Polymer Film | Fluoride Anions frontiersin.org | Interaction with lactam amide units. frontiersin.org | Renewable chemosensor with low detection limits. frontiersin.org |
| Dithienopyrrole Derivatives | Mesotrione (herbicide) researchgate.netscielo.br | Fluorescence Quenching researchgate.netscielo.br | High sensitivity for nitroaromatic pesticides. researchgate.netscielo.br |
| Pyrrole-Quinazoline Derivative | Cu²⁺ and Pyrophosphate nih.gov | Turn-off/Turn-on Fluorescence nih.gov | Sequential detection of two different analytes. nih.gov |
| Pyrrole-based Nanoparticles | Fe³⁺ and Nitro-aromatics rsc.org | Structure-dependent Fluorescence Quenching rsc.org | Selective sensing based on polymer structure. rsc.org |
Conclusion and Future Directions in Z 2 3,4 Dihydro 2h Pyrrol 5 Yl Ethenol Research
Current Challenges and Limitations
The primary challenge in the study of (Z)-2-(3,4-Dihydro-2H-pyrrol-5-yl)ethenol is its inherent instability relative to its keto counterpart, 2-acetyl-1-pyrroline (B57270). For most simple carbonyl compounds, the keto form is significantly more stable, often by a substantial margin. libretexts.orglibretexts.org This equilibrium preference makes the isolation and direct characterization of the enol form exceptionally difficult.
Key challenges include:
Low Equilibrium Concentration: Under normal conditions, the concentration of the enol tautomer is exceedingly low, making its detection and quantification a significant analytical hurdle. libretexts.org
Rapid Interconversion: The tautomerization between the keto and enol forms is often rapid, especially in the presence of acid or base catalysts, further complicating attempts to study the enol in isolation. libretexts.orgmasterorganicchemistry.com
Lack of Dedicated Synthesis: There are no established synthetic routes that specifically target the isolation of this compound as a stable product. Synthesis of the parent molecule typically yields the more stable 2-acetyl-1-pyrroline.
These limitations mean that much of the understanding of the enol form is inferred from its role as a reactive intermediate rather than from direct observation.
Emerging Methodologies and Interdisciplinary Approaches
Overcoming the challenges in studying transient species like this compound requires the application of advanced and often interdisciplinary methodologies.
Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), have become invaluable tools for investigating the properties of unstable tautomers. These methods can predict the relative energies, geometric structures, and spectroscopic signatures of both the keto and enol forms, providing insights that are difficult to obtain experimentally. beilstein-journals.orgnih.gov Theoretical studies on related systems have demonstrated the power of computational chemistry in understanding tautomeric equilibria. beilstein-journals.orgnih.gov
Advanced Spectroscopic Techniques: While conventional spectroscopic methods may struggle to detect the low concentrations of the enol form, specialized techniques could offer a path forward. For instance, techniques like ultrafast laser spectroscopy could potentially probe the dynamics of the keto-enol interconversion on very short timescales. Nuclear Magnetic Resonance (NMR) spectroscopy in carefully chosen solvents might also reveal the presence of the enol tautomer, as has been demonstrated for other keto-enol systems. nih.gov
Flow Chemistry: Continuous flow reactors could provide a means to generate and study reactive intermediates like this compound. By carefully controlling reaction times and temperatures, it may be possible to generate a non-equilibrium concentration of the enol form that is sufficient for in-line analysis before it reverts to the more stable keto form.
Potential for Further Exploration and Discovery
Despite the challenges, there are several avenues for future research that could shed more light on the chemistry of this compound.
Role in Reaction Mechanisms: A deeper investigation into the mechanisms of reactions involving 2-acetyl-1-pyrroline could reveal specific instances where the enol tautomer plays a critical role as a nucleophile. masterorganicchemistry.com Understanding the reactivity of the enol could lead to the development of new synthetic methodologies.
Influence of Substituents: Systematic studies on how different substituents on the pyrroline (B1223166) ring affect the keto-enol equilibrium could provide a strategy for stabilizing the enol form. Electron-withdrawing or -donating groups could potentially alter the relative energies of the two tautomers.
Biochemical Significance: While 2-acetyl-1-pyrroline is a known flavor compound, the potential, albeit transient, role of its enol tautomer in biological systems is an unexplored area. It is conceivable that the enol form could be involved in specific enzymatic reactions or receptor interactions.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (Z)-2-(3,4-Dihydro-2H-pyrrol-5-yl)ethenol, and how can stereochemical control be achieved?
- Methodology :
- Cyclization reactions using precursors like pyrrole derivatives under base-assisted conditions (e.g., triethylamine in dichloromethane) are common. For example, diazomethane in ethereal solutions has been employed for functionalizing pyrrolidine intermediates .
- Stereochemical control (Z-configuration) requires precise temperature regulation (-20 to -15°C) and reaction time optimization (40–48 hours) to favor kinetic products .
- Post-synthesis purification via column chromatography (ethyl acetate/hexane gradients) ensures removal of stereoisomeric impurities .
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
- Methodology :
- Column chromatography : Use silica gel with ethyl acetate/hexane (1:4 to 1:1 gradients) for optimal separation .
- Recrystallization : Ethanol or 2-propanol is recommended for obtaining high-purity crystals, with yields improved by slow cooling .
- Monitor purity via TLC (toluene/ethyl acetate/water systems) and confirm homogeneity using melting point analysis .
Q. How is the structural identity of this compound confirmed experimentally?
- Methodology :
- NMR spectroscopy : 1H and 13C NMR data (e.g., δ 5.2–6.0 ppm for vinyl protons) verify the Z-configuration and pyrrolidine ring integrity .
- FTIR : Characteristic peaks for hydroxyl (3200–3400 cm⁻¹) and conjugated enol ether (1650–1700 cm⁻¹) groups confirm functional groups .
- HRMS : Molecular ion peaks (e.g., [M+H]+ at m/z 138.1) validate the molecular formula .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the stability and electronic properties of this compound?
- Methodology :
- Density Functional Theory (DFT) simulations using Gaussian or ORCA software optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity .
- Electrostatic potential maps identify nucleophilic/electrophilic sites, aiding in reaction mechanism predictions .
- Compare computational results with experimental X-ray crystallography data (if available) to validate accuracy .
Q. What strategies resolve contradictions in spectroscopic data during characterization?
- Methodology :
- Variable-temperature NMR : Resolve dynamic effects (e.g., tautomerism) by analyzing spectra at 25°C vs. -40°C .
- 2D NMR (COSY, NOESY) : Assign overlapping signals and confirm spatial proximity of protons (critical for Z/E distinction) .
- Crystallographic refinement (SHELX) : Resolve ambiguities in bond lengths/angles using single-crystal X-ray data .
Q. How can reaction yields be optimized for large-scale synthesis without compromising stereoselectivity?
- Methodology :
- Microwave-assisted synthesis : Reduce reaction times (e.g., 30 minutes vs. 48 hours) while maintaining stereochemical integrity .
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates .
- Catalyst optimization : Evaluate Lewis acids (e.g., ZnCl₂) to accelerate cyclization without racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
